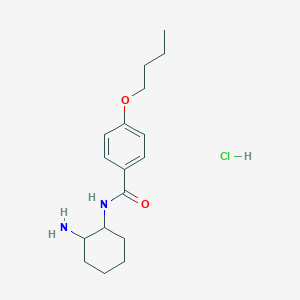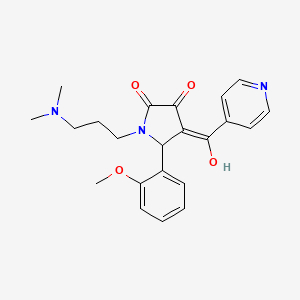
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride, also known as Pregnenolone, is a chemical compound that has been widely studied in the scientific community. It is a steroid hormone that is naturally produced by the body and plays a crucial role in the synthesis of other hormones such as progesterone, testosterone, and cortisol. Pregnenolone has been found to have various applications in scientific research, including its use in the study of neurological disorders, cancer, and aging.
Mecanismo De Acción
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride acts on various receptors in the body, including the GABA-A receptor, NMDA receptor, and sigma-1 receptor. It has been found to modulate the activity of these receptors, resulting in its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been found to have various biochemical and physiological effects in the body. It has been found to stimulate the production of other hormones such as progesterone, testosterone, and cortisol. It has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has several advantages for use in lab experiments. It is a naturally occurring compound and is readily available for use in research. It has also been found to have low toxicity levels and is well-tolerated by the body. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride. One area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in cancer treatment. Additionally, N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been found to have anti-inflammatory and antioxidant effects, which could make it a potential therapeutic agent for other diseases such as arthritis and cardiovascular disease. Further studies are needed to fully understand the potential applications of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride in these areas.
In conclusion, N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective and anti-tumor effects and has been studied for its potential use in the treatment of neurological disorders and cancer. Further studies are needed to fully understand the potential applications of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride in these areas.
Métodos De Síntesis
The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride involves the reaction of 4-butoxybenzoyl chloride with 2-aminocyclohexanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and converted to its hydrochloride salt form using hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has also been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
N-(2-aminocyclohexyl)-4-butoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18;/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCIIXNCPSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)



![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)

![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)



![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)
